molecular formula C18H16BrNO2 B5457993 (Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile

(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B5457993
M. Wt: 358.2 g/mol
InChI Key: WGHKLUVFWDBXQC-OVCLIPMQSA-N
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Description

(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,5-dimethoxybenzaldehyde and 3-methylbenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the nitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired (Z)-alkene configuration.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique functional groups.

Medicine

    Drug Development:

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile would depend on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile: Lacks the methyl group on the phenyl ring.

    (Z)-3-(4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile: Lacks the bromine atom.

Properties

IUPAC Name

(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c1-12-5-4-6-14(7-12)15(11-20)8-13-9-16(19)18(22-3)17(10-13)21-2/h4-10H,1-3H3/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKLUVFWDBXQC-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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